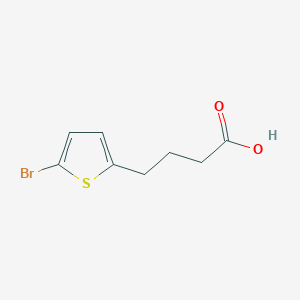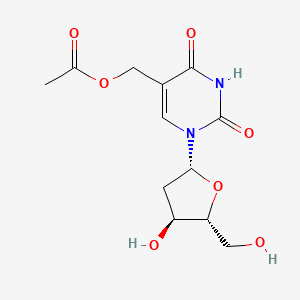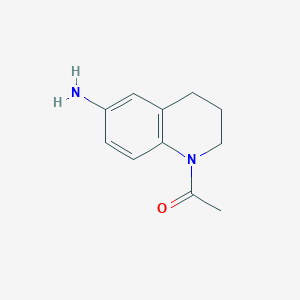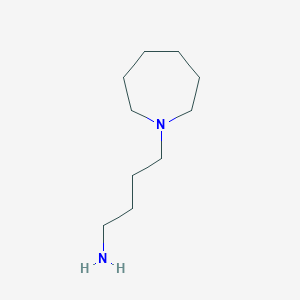
5-chloropyrimidine-2-carboxylic Acid
Descripción general
Descripción
5-Chloropyrimidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The chlorine atom at the 5th position and the carboxylic acid group at the 2nd position are functional groups that can participate in various chemical reactions, making this compound a versatile intermediate in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 5-(2-haloethyl)pyrimidine derivatives involves the introduction of iodine and chlorine atoms into the C-5 side chain by reacting 5-(2-hydroxyethyl)pyrimidine with hydroiodic acid and phosphoryl chloride, respectively . Another approach for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the condensation of benzyl acetoacetate with methylurea and aldehydes to produce dihydropyrimidinecarboxylic acids . Additionally, cyclization of N-(cyanovinyl)formamidine intermediates in the presence of dry HCl has been used to synthesize 5-carbethoxy-4-chloro-6-(substituted amino)pyrimidines .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized by various spectroscopic methods. X-ray crystallography has been used to determine the structure of intermediates and final products, revealing details such as planarity and hydrogen bonding patterns . For example, the structure of α-(1-carbamyliminomethylene)-γ-butyrolactone, an intermediate in the synthesis of haloethylpyrimidines, was determined to deviate very slightly from planarity and form one-dimensional chains of edge-fused rings through hydrogen bonds .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions due to their reactive functional groups. The carboxylic acid group can be converted into acid azides, which can then undergo Curtius rearrangement to form urethanes . The halogen atoms in the pyrimidine ring can participate in halogen bonding, which is significant in the formation of cocrystals and affects the solid-state properties of the compounds . The presence of substituents on the pyrimidine ring can also influence the biological activity of the compounds, as seen in the synthesis of pyrazolopyrimidines with moderate anticancer activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the pyrimidine ring. The synthesis methods, such as microwave and ultrasound irradiation, can offer advantages like high yields and environmental friendliness . Electrochemical studies and antioxidant activity assays provide insights into the reactivity and potential therapeutic applications of these compounds . The iodine-catalyzed, one-pot synthesis of tetrazolopyrimidines showcases the operational simplicity and eco-friendly nature of some synthetic approaches .
Aplicaciones Científicas De Investigación
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidines, including 5-chloropyrimidine-2-carboxylic Acid, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application or Experimental Procedures : Numerous methods for the synthesis of pyrimidines are described . For example, 2-chloropyrimidine derivatives can be synthesized by the reaction of 2,4,6 trichloropyrimidine either with aromatic amines or amides .
- Results or Outcomes : Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
Safety And Hazards
Propiedades
IUPAC Name |
5-chloropyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHZTYHFUHDFAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427987 | |
| Record name | 5-chloropyrimidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloropyrimidine-2-carboxylic Acid | |
CAS RN |
38275-61-5 | |
| Record name | 5-chloropyrimidine-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)







![4-[Oxo(piperazin-1-yl)acetyl]morpholine](/img/structure/B1278052.png)

